1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)17-14(12-6-3-2-4-7-12)10-13(16-17)15-8-5-9-19-15/h2-9,14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYSOOQZBKRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the reaction of hydrazonoyl halides with various halogenated compounds. For instance, the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol containing triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Furan vs. Thiophene Substituents
- Compound 5a (): Replacing the furan-2-yl group with thiophene-2-yl in 1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one results in altered electronic properties due to sulfur’s lower electronegativity compared to oxygen.
- Compound 8c () : The introduction of a thiophen-2-yl group alongside nitro-substituted pyridine (e.g., 1-[3-(2-methyl-5-nitro-6-phenylpyridin-3-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one) demonstrates increased planarity and π-π stacking interactions, which may enhance binding to biological targets .
Halogenated Aromatic Substituents
- 4-Chlorophenyl Derivatives (): 2-Chloro-1-[5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (Compound 5a) shows a 45% yield and distinct IR absorption at 1680 cm⁻¹ (C=O stretch).
- Fluorophenyl Derivatives (): 1-[3-(4-Fluoro-3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one derivatives exhibit improved antimicrobial activity against Staphylococcus aureus and Candida albicans due to fluorine’s high electronegativity and metabolic stability . HOMO-LUMO analyses (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone) reveal reduced energy gaps (ΔE = 4.2 eV), correlating with enhanced charge transfer capabilities .
Bulkier Aromatic Groups
- Naphthalen-1-yl Substituents (): 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one achieves a docking score of −7.501 kcal/mol against fungal lanosterol 14α-demethylase, outperforming fluconazole (−5.823 kcal/mol). The naphthalene group enhances hydrophobic interactions with enzyme active sites .
Spectroscopic and Electronic Properties
| Compound | Key NMR Signals (δ, ppm) | IR (C=O stretch, cm⁻¹) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Title Compound | δ 3.53 (dd, H4 pyrazole), δ 7.2–7.8 (aryl) | 1680 | Not Reported |
| 1-[3-(4-Fluorophenyl)-5-phenyl-...] | δ 3.45 (H4), δ 7.1–7.9 (aryl) | 1675 | 4.2 |
| 2-Chloro-1-[5-(4-chlorophenyl)...] | δ 3.60 (H4), δ 7.3–8.1 (aryl) | 1680 | Not Reported |
Table 1: Comparative spectroscopic data for selected pyrazoline derivatives .
Biological Activity
1-[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, also known by its PubChem CID 2953314, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C20H23N3O and a molecular weight of 353.4 g/mol. Its structure features a pyrazole ring substituted with furan and phenyl groups, which contribute to its unique properties.
Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, molecular docking studies have demonstrated that these compounds can effectively scavenge free radicals and inhibit oxidative stress pathways . This is particularly relevant in the context of diseases where oxidative damage plays a crucial role.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been supported by various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response . The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancerous processes.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways related to growth and apoptosis.
- Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative stress, thereby protecting cellular integrity.
Study 1: Antioxidant and Anti-inflammatory Effects
A study conducted on pyrazole derivatives demonstrated their ability to reduce oxidative stress markers in animal models. The results showed a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activities . This suggests that the compound could be beneficial in conditions characterized by oxidative stress.
Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through caspase activation pathways . These findings highlight its potential as a therapeutic agent in oncology.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
